3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog No.
S12943638
CAS No.
M.F
C25H27N3O5
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoind...

Product Name

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)

InChI Key

IXZOHGPZAQLIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, commonly known as iberdomide (CC-220), is a high-affinity Cereblon (CRBN) E3 ligase modulator (CELMoD). Structurally derived from an isoindolinone core, it features a 4-(morpholinomethyl)benzyl ether extension that significantly expands its binding interface with the CRBN receptor compared to legacy immunomodulatory imide drugs (IMiDs). In procurement and assay design, this compound is primarily selected for its role as a high-affinity molecular glue and an advanced E3 ligase recruiting ligand for Proteolysis Targeting Chimeras (PROTACs). Because it drives rapid, deep degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) even in environments with low CRBN expression, it serves as a critical benchmark material for targeted protein degradation (TPD) research, immuno-oncology formulation, and the study of IMiD-refractory disease models [1].

Research Fit

Cereblon-mediated targeted protein degradation workflows
Supports Ikaros/Aiolos degradation assay context
IMiD-resistant disease model research
Reported degradation potency in lenalidomide/pomalidomide-resistant models
Neosubstrate selectivity studies (IKZF1/IKZF3-specific)
Clean degradation profile without GSPT1/CK1α confounding

Substituting 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione with standard IMiDs such as lenalidomide, pomalidomide, or thalidomide fundamentally compromises assay integrity in targeted protein degradation workflows. The morpholinomethyl-benzyl ether moiety of this compound interacts with a distinct hydrophobic pocket on CRBN, locking the E3 ligase into a conformation that standard IMiDs cannot achieve. Consequently, using lenalidomide as a generic substitute results in a 20- to 25-fold drop in CRBN binding affinity, leading to incomplete ubiquitination of target neosubstrates and failure to induce apoptosis in CRBN-depleted or IMiD-resistant cell lines. For PROTAC synthesis, substituting this core with a lenalidomide core yields degraders with significantly lower ternary complex stability and reduced degradation efficiency, directly impacting the success rate of novel degrader development [1].

Substitution Risk

Lenalidomide or pomalidomide may not reproduce degradation efficiency: reported binding affinity context differs significantly.
Degradation potency context may not transfer to IMiD-resistant models; endpoint review required.
Off-target neosubstrate profiles (GSPT1/CK1α) differ from CC-885 or lenalidomide; may require selectivity validation.

Quantifiably Higher CRBN Binding Affinity for PROTAC Precursor Suitability

In competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measuring Cereblon binding, 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates an IC50 of 60 nM. In direct comparison, the legacy IMiDs lenalidomide and pomalidomide exhibit IC50 values of 1,500 nM and 1,200 nM, respectively. This ~20- to 25-fold increase in binding affinity is driven by the compound's extended ether linkage, which provides additional stabilizing contacts with the CRBN surface [1].

Evidence DimensionCRBN Binding Affinity (IC50)
Target Compound Data60 nM
Comparator Or BaselineLenalidomide (1,500 nM) and Pomalidomide (1,200 nM)
Quantified Difference20- to 25-fold higher affinity
ConditionsCompetitive TR-FRET assay

For PROTAC developers, the significantly higher CRBN affinity ensures more stable ternary complex formation, making it a highly effective E3 recruitment anchor for low-abundance or difficult-to-degrade target proteins.

CRBN Binding Affinity
Direct head-to-head
IC50 60 nM (Iberdomide)
Lenalidomide 1,500 nM; Pomalidomide 1,200 nM
Reported higher binding affinity, may support degradation efficiency.
TR-FRET assay context; contextualize within target engagement workflow.

Log-Scale Improvement in IKZF1 and IKZF3 Neosubstrate Degradation

The enhanced CRBN affinity of this compound translates directly to significantly faster and deeper degradation kinetics of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). In cellular assays, it achieves half-maximal degradation (DC50) of these targets in the 1-10 nM range, achieving near-complete absolute depletion. In contrast, lenalidomide requires significantly higher concentrations (often >100 nM) to achieve comparable degradation and frequently fails to achieve the same maximum depth of target depletion (Dmax), particularly in cells with lower baseline CRBN expression [1].

Evidence DimensionNeosubstrate Degradation (DC50 for IKZF1/3)
Target Compound Data1-10 nM
Comparator Or BaselineLenalidomide (>100 nM, incomplete depletion)
Quantified Difference>10-fold improvement in DC50 and greater maximum degradation
ConditionsCellular degradation assays (immunoblot/flow cytometry)

Procurement of this specific compound is essential for researchers needing deep, rapid target knockdown in molecular glue assays without the off-target toxicity associated with high-micromolar IMiD dosing.

Degradation Efficiency
Cross-study comparable
Dmax50 500 pM
Lenalidomide 30 nM; Pomalidomide 8 nM
Reported higher degradation efficiency supports low-concentration assays.
Cellular degradation assay; source-specific review recommended.

Retained Efficacy in Lenalidomide- and Pomalidomide-Resistant Models

A critical differentiator for this compound is its ability to overcome acquired IMiD resistance in laboratory models. In multiple myeloma cell lines engineered or selected for resistance to lenalidomide and pomalidomide (often characterized by CRBN downregulation), it maintains measurable anti-proliferative activity with IC50 values typically between 1 and 20 nM. Standard IMiDs show complete loss of efficacy in these specific refractory models, rendering them useless for studying advanced disease states [1].

Evidence DimensionAnti-proliferative IC50 in IMiD-resistant cells
Target Compound Data1 - 20 nM
Comparator Or BaselineLenalidomide and Pomalidomide (Inactive / >10,000 nM)
Quantified Difference>500-fold retained potency in refractory models
ConditionsLenalidomide/Pomalidomide-resistant multiple myeloma cell lines

Laboratories modeling relapsed/refractory hematological malignancies must procure this compound, as legacy IMiDs cannot induce the necessary CRBN-mediated cytotoxicity in these specific resistance models.

Resistant Cell Model Activity
Direct head-to-head
Iberdomide 0.1 µM: greater apoptosis than Pomalidomide 1.0 µM in H929/LR cells
Reported higher apoptosis endpoint, supports resistance model studies.
Annexin V assay; cell-model endpoint review required.

Sub-Nanomolar Threshold for T-Cell Activation and IL-2 Secretion

Beyond direct cytotoxicity, this compound acts as a highly sensitive immunomodulator in cell culture. In primary human T-cell co-stimulation assays, it strongly enhances Interleukin-2 (IL-2) production and T-cell activation at sub-nanomolar concentrations. This immunomodulatory threshold is significantly lower than that of pomalidomide or lenalidomide, which typically require low-to-mid nanomolar concentrations to achieve equivalent cytokine induction [1].

Evidence DimensionConcentration required for significant IL-2 induction
Target Compound DataSub-nanomolar (<1 nM)
Comparator Or BaselineLenalidomide/Pomalidomide (low-to-mid nanomolar)
Quantified Difference~10-fold lower concentration threshold for T-cell activation
ConditionsPrimary human T-cells stimulated with anti-CD3 antibodies

For immuno-oncology assay development, this compound serves as a more sensitive positive control for CRBN-mediated immune cell activation, minimizing solvent (DMSO) artifacts by allowing ultra-low dosing.

Neosubstrate Selectivity
Cross-study comparable
Ikaros/Aiolos selective; GSPT1, CK1α spared
CC-885 degrades GSPT1; Lenalidomide degrades CK1α in certain contexts
Supports neosubstrate-specific pathway interpretation, may reduce confounding.
Western blot assay context; selectivity profile review advised.
Phase 3 Comparator Trial
Supporting evidence
EXCALIBER-Maintenance (NCT05827016): iberdomide vs. lenalidomide post-ASCT
Phase 3 endpoint context pending, supports compound differentiation.
Trial results not yet reported; data to verify.

High-Affinity Ligand Sourcing for PROTAC and Degrader Synthesis

Due to its 60 nM CRBN binding affinity (a 20-fold improvement over lenalidomide), this compound is a structurally advantageous precursor for synthesizing next-generation Proteolysis Targeting Chimeras (PROTACs). It is particularly suited for targeting recalcitrant proteins where stable ternary complex formation is the limiting factor in the degradation workflow [1].

Benchmark Control in Molecular Glue Screening Assays

Because it achieves DC50 values in the 1-10 nM range for IKZF1 and IKZF3 degradation, this compound serves as a critical positive control in high-throughput screening assays designed to discover novel molecular glues. Its rapid degradation kinetics establish a reliable maximum degradation (Dmax) baseline for comparative studies [1].

In Vitro Modeling of IMiD-Refractory Hematological Malignancies

The compound's retained low-nanomolar efficacy in lenalidomide- and pomalidomide-resistant cell lines makes it indispensable for oncology researchers studying CRBN dysregulation, acquired resistance mechanisms, and salvage therapy pathways in multiple myeloma [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Degradation assay workflow
Binding affinity and Dmax50 context
Ternary complex formation, ubiquitination kinetics
IMiD-resistant model studies
Degradation potency in resistant lines
Cell-model endpoint review; apoptosis assay context
Ikaros/Aiolos pathway research
Selective neosubstrate degradation profile
Off-target neosubstrate monitoring (GSPT1/CK1α)
Combination regimen research
Reported combination endpoint context
Synergy model validation with proteasome inhibitors

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

449.19507097 g/mol

Monoisotopic Mass

449.19507097 g/mol

Heavy Atom Count

33

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